molecular formula C13H21N3O2S2 B2750584 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1170869-62-1

2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2750584
CAS No.: 1170869-62-1
M. Wt: 315.45
InChI Key: GLOUPDBCBBCJNY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure features a cyclopropyl group at position 2 and a 1-(propylsulfonyl)piperidin-4-yl moiety at position 5 (Figure 1).

Properties

IUPAC Name

2-cyclopropyl-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S2/c1-2-9-20(17,18)16-7-5-11(6-8-16)13-15-14-12(19-13)10-3-4-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOUPDBCBBCJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable thiadiazole precursor in the presence of a sulfonylating agent such as propylsulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under reflux conditions .

Chemical Reactions Analysis

2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Properties

Recent studies have underscored the potential of thiadiazole derivatives in antiviral applications. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that certain derivatives exhibit good binding affinity to the Mpro enzyme of SARS-CoV-2, with binding energy scores suggesting effective inhibition .

Case Study:

  • In a study evaluating spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, compounds were synthesized and tested for their antiviral efficacy. The findings revealed that specific structural modifications significantly enhanced their activity against RNA viruses .

Antimicrobial Activity

The compound and its derivatives have demonstrated notable antimicrobial properties. Thiadiazole-based compounds are recognized for their ability to inhibit bacterial growth and are being explored as potential candidates for antibiotic development.

Case Study:

  • A review highlighted several 1,3,4-thiadiazole derivatives that act as effective antimicrobial agents against various pathogens. These compounds were found to disrupt bacterial cell wall synthesis and protein synthesis pathways, showcasing their utility in treating infections .

Anticancer Applications

Thiadiazole derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression.

Case Study:

  • Research has shown that specific thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For example, certain compounds have been linked to the inhibition of tumor growth in preclinical models .

Neurological Disorders

The unique structural attributes of 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole may provide therapeutic benefits in neurological conditions. Preliminary studies suggest that these compounds could modulate neurotransmitter systems or exhibit neuroprotective effects.

Case Study:

  • A study focusing on piperidine derivatives indicated that modifications leading to thiadiazole incorporation enhanced neuroprotective activities against oxidative stress in neuronal cell lines .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are critical in therapeutic development. Thiadiazole derivatives have been identified as having potential anti-inflammatory effects.

Case Study:

  • Research has demonstrated that certain thiadiazole compounds can inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro and in vivo models, suggesting their role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Differences

Key structural variations among 1,3,4-thiadiazole derivatives influence their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound (Reference) Substituent at Position 5 Molecular Formula Key Activity Findings
Target Compound 1-(Propylsulfonyl)piperidin-4-yl C₁₃H₂₀N₄O₂S₂ Hypothesized enhanced solubility and CYP51 binding due to sulfonyl-piperidine synergy
Derivatives Pyrazolyl/aryl groups C₁₅H₁₂N₆O₂S (e.g.) Antimicrobial: 4 compounds showed superior activity against E. coli and C. albicans
Derivatives 2,5-Dimercapto with chlorophenyl C₁₂H₁₀ClN₃S₂ (e.g.) Antifungal: Potent against C. albicans via CYP51 interaction
Compound Urea-linked 4-methylphenyl sulfonyl C₁₃H₁₄N₄O₃S₂ Structural similarity suggests sulfonamide-mediated enzyme inhibition

Pharmacological Insights

  • Antimicrobial Activity : Derivatives from with pyrazolyl substituents exhibited activity against E. coli and C. albicans. The target compound’s piperidine-sulfonyl group may improve membrane penetration compared to bulkier aryl groups .
  • Antifungal Mechanism : highlights that hydrophobic side chains (e.g., chlorophenyl) enhance antifungal activity by binding to CYP51’s hydrophobic cleft. The target compound’s propylsulfonyl group may mimic this effect while offering better solubility .

Physicochemical Properties

  • Lipophilicity : The piperidine-sulfonyl group in the target compound balances hydrophobicity (for membrane permeation) and polarity (for solubility), contrasting with ’s more lipophilic aryl derivatives .

Biological Activity

2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole (CAS Number: 1170869-62-1) is a novel compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O2S2C_{13}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 315.5 g/mol. The structure includes a cyclopropyl group and a piperidine moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₂₁N₃O₂S₂
Molecular Weight315.5 g/mol
CAS Number1170869-62-1

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biological targets. Research indicates that derivatives of thiadiazoles exhibit a range of activities including anticancer, antibacterial, anti-inflammatory, and antitubercular effects.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have been evaluated against several cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer cell lines .

Case Study:
A study synthesized a series of 1,3,4-thiadiazole derivatives and found that one compound showed an IC50 of 15 nM against HDAC1 cell lines, marking it as a promising lead for further development .

Antimicrobial Activity

Thiadiazole compounds have also been screened for their antibacterial properties. Compounds similar to this compound have shown efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosisActive against MDR strains

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various models. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Inhibition studies indicated that certain derivatives significantly reduced inflammatory markers in vitro .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazole ring enhances its interaction with target proteins involved in cell signaling pathways related to proliferation and inflammation.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. Key steps include:

Cyclization : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the thiadiazole core, analogous to methods for similar piperidine-containing thiadiazoles .

Sulfonylation : React the piperidine intermediate with propylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at room temperature .

Purification : Recrystallization from ethanol/water mixtures (2:1 ratio) ensures high purity (>95%) .
Yield optimization requires precise stoichiometric control (1:3 molar ratio of amine to POCl₃) and TLC monitoring to terminate reactions at completion .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound, particularly in distinguishing regioisomers or assessing sulfonyl group incorporation?

  • Methodological Answer : A multi-technique approach is essential:

¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm) and sulfonyl-attached piperidine protons (δ 3.2–3.8 ppm). Regioisomers can be differentiated by splitting patterns in the thiadiazole region .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to verify sulfonyl group incorporation .

IR Spectroscopy : Detect characteristic S=O stretches (~1350 cm⁻¹) and C-S-C vibrations (~650 cm⁻¹) .

Q. How does the electronic environment of the cyclopropyl group influence the compound's reactivity in subsequent derivatization reactions?

  • Methodological Answer : The cyclopropyl group induces ring strain and σ-electron withdrawal, which:

Enhances Electrophilicity : Facilitates nucleophilic substitution at the 5-position of the thiadiazole ring, particularly with amines or thiols .

Stabilizes Transition States : DFT calculations show reduced activation energy in SNAr reactions due to hyperconjugation with the thiadiazole π-system .
Experimental validation involves comparing reaction rates with non-cyclopropyl analogs under identical conditions .

Advanced Research Questions

Q. What computational modeling approaches (e.g., DFT, molecular dynamics) have been successfully applied to predict the binding affinity of this thiadiazole derivative with biological targets like bacterial enzymes?

  • Methodological Answer :

Molecular Docking : AutoDock Vina or Glide is used to simulate interactions with E. coli dihydrofolate reductase (DHFR). Key findings include hydrogen bonding between the sulfonyl group and Arg98 residue (binding energy: −9.2 kcal/mol) .

DFT Calculations : B3LYP/6-31G(d) level optimizations reveal charge transfer from the cyclopropyl group to the thiadiazole ring, enhancing electrostatic complementarity with enzyme active sites .
Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do solvent polarity and pH affect the dual fluorescence properties observed in structurally similar 1,3,4-thiadiazole derivatives, and what implications does this have for biological imaging applications?

  • Methodological Answer :

Solvent Effects : In polar solvents (e.g., water), excited-state intramolecular proton transfer (ESIPT) is suppressed, resulting in a single emission peak (~450 nm). Non-polar solvents (e.g., hexane) enhance dual fluorescence (λₑₘ = 390 nm and 510 nm) due to conformational flexibility .

pH Sensitivity : Protonation of the piperidine nitrogen at pH < 3 quenches fluorescence, enabling pH-responsive imaging in lysosomal targeting .
Applications include real-time tracking of drug delivery vesicles using confocal microscopy .

Q. What contradictory findings exist regarding the antimicrobial activity-structure relationships for piperidine-containing thiadiazoles, and how might steric effects from the propylsulfonyl group resolve these discrepancies?

  • Methodological Answer : Contradictions arise in:

Lipophilicity vs. Activity : Some studies report enhanced Gram-negative activity with bulky sulfonyl groups (logP ~2.5), while others note reduced membrane penetration .

Steric Optimization : The propylsulfonyl group balances steric bulk and hydrophilicity. Molecular dynamics simulations show optimal van der Waals interactions with S. aureus FabI enzyme (RMSD <1.5 Å) when the sulfonyl chain length is C3 .
Resolution requires systematic SAR studies comparing alkylsulfonyl variants (C1–C5) in MIC assays .

Q. What specialized crystallization techniques (e.g., antisolvent vapor diffusion, controlled cooling rates) have proven effective in obtaining X-ray quality crystals of sulfonamide-modified thiadiazoles?

  • Methodological Answer :

Antisolvent Vapor Diffusion : Diffuse hexane into a DMSO solution (2:1 v/v) over 7 days to grow single crystals suitable for X-ray diffraction .

Controlled Cooling : Gradual cooling from 80°C to 4°C at 5°C/hour in ethanol yields crystals with <0.5° mosaicity .
Successful structures require halogen-free solvents to avoid lattice disorder, as demonstrated in analogous thiadiazole derivatives .

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